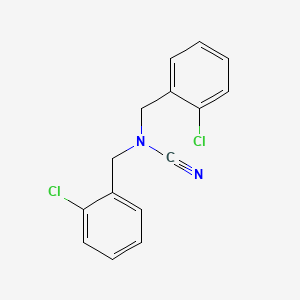

N,N-bis(2-chlorobenzyl)cyanamide

Descripción

Contextualization of Disubstituted Cyanamide (B42294) Chemistry

Disubstituted cyanamides (RR'NCN) are a fascinating class of organic compounds that have garnered significant attention in synthetic chemistry. Their unique structural feature, the N-C≡N moiety, imparts a dual reactivity profile. This structure contains both a nucleophilic sp3-hybridized amino nitrogen and an electrophilic nitrile carbon, making them versatile building blocks for a variety of chemical transformations. researchgate.netnih.govresearchgate.net This inherent "push-pull" electronic nature allows them to participate in reactions like additions, cycloadditions, and cyclotrimerizations. researchgate.net

The synthesis of disubstituted cyanamides can be achieved through several established methods. The most common approach involves the electrophilic cyanation of secondary amines using reagents like the highly toxic cyanogen (B1215507) bromide (BrCN). nih.gov To circumvent the use of hazardous reagents, alternative, safer methods have been developed. These include the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), trichloroacetonitrile, or one-pot procedures involving the oxidation of trimethylsilyl (B98337) cyanide with bleach. organic-chemistry.orgcardiff.ac.uksioc-journal.cn Another significant synthetic route is the direct alkylation of cyanamide or its metal salts, such as calcium cyanamide, with appropriate alkylating agents. nih.govnih.gov This versatility in synthesis and reactivity makes disubstituted cyanamides valuable precursors for nitrogen-rich molecules like guanidines, ureas, and various heterocyclic systems. researchgate.netsci-hub.se

Significance of N,N-bis(2-chlorobenzyl)cyanamide within Advanced Organic Synthesis

This compound is a specific disubstituted cyanamide that serves as a valuable intermediate in multi-step organic syntheses. Its structure, featuring two 2-chlorobenzyl groups attached to a cyanamide nitrogen, makes it a precursor for more complex molecules.

Recent research highlights a facile, two-step methodology for producing N,N-disubstituted ureas where N,N-dibenzyl cyanamides are key intermediates. nih.govrsc.org In this process, cyanamide is first reacted with benzyl (B1604629) bromides to form the N,N-dibenzyl cyanamide intermediate. nih.gov This intermediate is then subjected to mild, metal-free oxidation using hydrogen peroxide to yield the corresponding N,N-dibenzyl urea (B33335). nih.govrsc.org This positions this compound as a crucial stepping stone in the synthesis of compounds like 1,1-bis(2-chlorobenzyl)urea.

The synthesis of this compound itself follows the general principles of disubstituted cyanamide preparation. A documented method involves the reaction of the appropriate benzyl halide with cyanamide in the presence of a base. nih.govrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 75326-67-9 | chemicalbook.com |

| Molecular Formula | C15H12Cl2N2 | chemicalbook.com |

| Formula Weight | 291.18 g/mol | chemicalbook.com |

| Appearance | White solid | rsc.org |

| 1H NMR (500 MHz, CDCl3) | δ 7.43 - 7.41 (m, 4H), 7.31 - 7.29 (m, 4H), 4.50 (s, 4H) | rsc.org |

The specific placement of the chloro-substituents on the benzyl rings can influence the reactivity and subsequent transformations of the molecule. For instance, the related intermediate 1,1-bis(2-bromobenzyl) urea has been shown to undergo an intramolecular ring-closure reaction to form a dihydroquinazolinone derivative, showcasing the potential for these structures to be used in the synthesis of heterocyclic scaffolds. nih.govrsc.org The utility of this compound lies in its role as a modifiable and versatile synthetic intermediate, enabling the construction of more elaborate molecular architectures.

Structure

3D Structure

Propiedades

IUPAC Name |

bis[(2-chlorophenyl)methyl]cyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c16-14-7-3-1-5-12(14)9-19(11-18)10-13-6-2-4-8-15(13)17/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHQGWASJBIZKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Bis 2 Chlorobenzyl Cyanamide and Its Analogues

Direct Cyanation Approaches

Direct cyanation methods involve the reaction of a secondary amine with a cyanating agent, a molecule capable of transferring a cyano group. These approaches are the most common for synthesizing N,N-disubstituted cyanamides.

Electrophilic Cyanation of Amines

Electrophilic cyanation is a prevalent strategy for accessing disubstituted cyanamides. nih.govmdpi.com This method relies on the reaction of a nucleophilic secondary amine with a reagent that delivers an electrophilic cyanide moiety ([CN]⁺). nih.govmdpi.com

The use of cyanogen (B1215507) halides, particularly cyanogen bromide (BrCN), is a classic and widely employed method for the synthesis of cyanamides. nih.govmdpi.comnih.govcardiff.ac.uk This reaction, often referred to as the von Braun reaction, involves the treatment of a secondary amine with cyanogen bromide. sci-hub.se The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the cyanogen bromide, leading to the formation of the corresponding N,N-disubstituted cyanamide (B42294) and hydrogen bromide. sci-hub.se

The general transformation can be represented as: R₂NH + BrCN → R₂N-CN + HBr

While effective, the high toxicity of cyanogen bromide has prompted the development of alternative, safer cyanating agents. nih.govmdpi.comcardiff.ac.uk

A specific example of this methodology is the synthesis of N,N-bis(2-chlorobenzyl)cyanamide, which has been reported with a yield of 65%. rsc.org

Table 1: Synthesis of this compound using Cyanogen Bromide

| Reactant | Reagent | Product | Yield | Reference |

|---|

To circumvent the hazards associated with cyanogen halides, a range of alternative electrophilic cyanating agents have been developed and utilized for the synthesis of N,N-disubstituted cyanamides. nih.govmdpi.comcardiff.ac.uk

Trichloroacetonitrile: Trichloroacetonitrile (Cl₃CCN) has emerged as an effective and less toxic alternative to cyanogen bromide for the N-cyanation of secondary amines. cardiff.ac.ukcardiff.ac.ukresearchgate.netnih.gov The reaction typically proceeds in a one-pot, two-step manner. nih.govcardiff.ac.uk Initially, the secondary amine adds to the nitrile to form an amidine intermediate. nih.govsemanticscholar.org Subsequent treatment with a base, such as sodium tert-amylate, promotes the elimination of trichloromethane, yielding the desired cyanamide. nih.govsemanticscholar.org This method has been shown to be applicable to a diverse range of cyclic and acyclic secondary amines, providing good isolated yields. researchgate.netnih.gov A key advantage of this approach is its distinct selectivity profile compared to cyanogen bromide. cardiff.ac.ukresearchgate.netnih.gov

1-Cyanoimidazole: 1-Cyanoimidazole is a mild and efficient electrophilic cyanating agent for various nucleophiles, including primary and secondary amines. acs.orgenamine.netnih.gov It is synthesized from cyanogen bromide and imidazole. acs.org The reaction with a secondary amine proceeds via an addition-elimination mechanism to afford the corresponding cyanamide in good to excellent yields (80-89% for amines). acs.org While effective for amines, its utility with less nucleophilic aromatic amines is limited. acs.org

Sulfonyl Cyanides: N-Sulfonyl cyanamides, such as N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), serve as another class of electrophilic cyanating agents. nih.gov These reagents can transfer a cyano group to various nucleophiles. For instance, NCTS has been utilized in the rhodium-catalyzed C-H cyanation of arenes. nih.gov While primarily used for C-H cyanation, the underlying principle of transferring an electrophilic cyanide moiety is relevant.

Table 2: Overview of Alternative Electrophilic Cyanating Agents for Secondary Amines

| Cyanating Agent | General Substrate Scope | Key Features |

|---|---|---|

| Trichloroacetonitrile | Cyclic and acyclic secondary amines | Less toxic than BrCN, one-pot procedure, distinct selectivity. cardiff.ac.ukresearchgate.netnih.gov |

| 1-Cyanoimidazole | Primary and secondary amines | Mild conditions, good to excellent yields for aliphatic amines. acs.orgenamine.netnih.gov |

Metal-Catalyzed Cyanation

In recent years, transition metal-catalyzed methods have been developed for the N-cyanation of secondary amines, offering alternative reaction pathways and often milder conditions.

Copper-catalyzed systems have been successfully employed for the N-cyanation of secondary amines. One approach involves an oxidative coupling reaction using a copper catalyst, such as copper(I) iodide (CuI) or copper(II) bromide (CuBr₂), with a cyanide source. nih.govmdpi.com For example, Cheng and co-workers developed a method using CuCN as the nitrile source in the presence of a copper catalyst, N,N,N',N'-tetramethylethylenediamine (TMEDA), and molecular oxygen as the oxidant. nih.gov

In a quest for safer cyanide sources, azobisisobutyronitrile (AIBN) has been utilized in a copper-catalyzed N-cyanation reaction. nih.govmdpi.com This system, employing CuI, K₂CO₃, and molecular oxygen, efficiently converts a variety of secondary amines to their corresponding cyanamides. nih.govmdpi.com The proposed mechanism involves a radical pathway initiated by the decomposition of AIBN. nih.govmdpi.com

Table 3: Examples of Copper-Catalyzed N-Cyanation of Secondary Amines

| Copper Catalyst | Cyanide Source | Oxidant | Substrate Scope | Reference |

|---|---|---|---|---|

| CuBr₂ | CuCN | O₂ | Secondary amines | nih.gov |

Iron catalysis offers a more economical and environmentally benign alternative for various organic transformations, including the synthesis of cyanamides. tcichemicals.comias.ac.intcichemicals.com One notable application is the iron-catalyzed [2+2+2] cycloaddition of diynes and cyanamides to produce highly substituted 2-aminopyridines. tcichemicals.comtcichemicals.comacs.org While this is a subsequent reaction of a cyanamide, it highlights the utility of iron catalysis in this area of chemistry.

More directly, iron-mediated desulfurization methods have been developed for the synthesis of cyanamides from isothiocyanates, which can be generated in situ from amines. ias.ac.in An efficient multi-component reaction using an iron catalyst allows for the synthesis of substituted cyanamides under mild, room temperature conditions. ias.ac.in For instance, aryl and alkyl isothiocyanates react with aqueous ammonia (B1221849) in the presence of an iron catalyst to yield the corresponding cyanamides in good to excellent yields. ias.ac.in

Hypervalent Iodine Reagent Mediated Cyanation

Hypervalent iodine compounds have emerged as powerful reagents in modern organic synthesis due to their low toxicity, ready availability, and selective reactivity, offering a safer alternative to heavy metal-based oxidants. niscair.res.inacs.orgsci-hub.se Their application in cyanamide synthesis is notable, particularly in mediating cyanation and related transformations.

One direct approach involves the use of stable, electrophilic cyanation reagents derived from hypervalent iodine. For instance, 1-cyano-1,2-benziodoxol-3-(1H)-one (CBX) has been successfully employed for the N-cyanation of various secondary amines. researchgate.net This method provides a practical route to disubstituted cyanamides under mild conditions. researchgate.net

Hypervalent iodine reagents are also instrumental in indirect routes. Diacetoxyiodobenzene (B1259982) (DIB) is frequently used for its thiophilic properties, promoting the oxidative desulfurization of thioureas and dithiocarbamates to generate cyanamides. niscair.res.insci-hub.se This process is believed to occur via an S-I complex, which, after reductive elimination, yields a carbodiimide (B86325) intermediate that rearranges to the stable cyanamide. niscair.res.in Similarly, phenyliodine-bis(trifluoroacetate) (PIFA) can be used to generate cyanamide radicals from aryl cyanamides, which can then participate in further reactions. nih.gov

| Reagent | Precursor | Transformation | Key Features |

| 1-Cyano-1,2-benziodoxol-3-(1H)-one (CBX) | Secondary Amines | Direct Electrophilic N-Cyanation | Stable, less-toxic cyano-transfer agent. researchgate.netresearchgate.net |

| Diacetoxyiodobenzene (DIB) | Thioureas, Dithiocarbamates | Oxidative Desulfurization | Mild conditions, high efficiency, environmentally benign. niscair.res.insci-hub.se |

| Phenyliodine bis(trifluoroacetate) (PIFA) | Aryl Cyanamides | Radical Generation | Enables subsequent aminating reactions. nih.gov |

Indirect Synthetic Routes via Cyanamide Precursors

Indirect methods, which involve the transformation of stable and accessible precursors, are cornerstones of cyanamide synthesis. These routes offer flexibility and are often amenable to a wide range of substrates.

The dehydration of N,N-disubstituted ureas represents a well-established and straightforward method for accessing the corresponding cyanamides. nih.govwikipedia.org This transformation involves the formal removal of a water molecule from the urea (B33335) backbone. The reaction is typically facilitated by potent dehydrating agents.

Common reagents for this purpose include sulfonyl chlorides, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, often in the presence of a base like pyridine (B92270). cardiff.ac.uk Another effective system for converting N,N-dialkylureas into cyanamides is the combination of triphenylphosphine (B44618) dibromide and triethylamine. cardiff.ac.uk

| Dehydrating Agent | Base/Co-reagent | Substrate | Reference |

| Benzenesulfonyl Chloride | Pyridine | N,N-bis(4-methoxyphenyl)urea | cardiff.ac.uk |

| p-Toluenesulfonyl Chloride | Pyridine | Substituted Aromatic Ureas | cardiff.ac.uk |

| Triphenylphosphine Dibromide | Triethylamine | N,N-Dialkylureas | cardiff.ac.uk |

The desulfurization of thioureas is a widely used and efficient strategy for preparing cyanamides. nih.govnih.gov This method leverages the conversion of the C=S bond of a thiourea (B124793) into the nitrile group of a cyanamide. A variety of reagents capable of promoting this transformation have been developed.

Hypervalent iodine reagents, particularly diacetoxyiodobenzene (DIB), are highly effective for the oxidative desulfurization of aryl thioureas at ambient temperatures. niscair.res.in The reaction proceeds smoothly and allows for easy product isolation. niscair.res.in Other methods employ molecular iodine (I₂), often in a one-pot procedure starting from dithiocarbamates. ias.ac.in Transition metal catalysis and base-mediated strategies have also been reported as efficient means of desulfurization. nih.govias.ac.in

Isocyanates, isocyanides, and isothiocyanates serve as versatile precursors for cyanamide synthesis through various chemical transformations. rsc.org

Isocyanates : These compounds can be converted to cyanamides via deoxygenation. A reported method uses sodium bis(trimethylsilyl)amide as a potent deoxygenating agent, which transforms alkyl, acyl, and aryl isocyanates into their corresponding cyanamides in excellent yields at room temperature. cardiff.ac.uk The use of a strong base, however, can limit the scope to substrates lacking base-sensitive functional groups. cardiff.ac.uk

Isocyanides : The conversion of isocyanides to cyanamides can occur through palladium-catalyzed reactions with trimethylsilyl (B98337) azide (B81097), which proceeds via the insertion of the isocyanide into a palladium-nitrogen bond. thieme-connect.de

Isothiocyanates : Similar to isocyanates, isothiocyanates can be transformed into cyanamides through desulfurization. This can be achieved using sodium bis(trimethylsilyl)amide under conditions identical to those used for isocyanates. cardiff.ac.uk Additionally, iron-mediated multi-component methods have been developed that allow for the synthesis of substituted cyanamides from isothiocyanates under mild, room-temperature conditions. ias.ac.in A one-pot synthesis of isothiocyanates from primary amines using cyanamide has also been documented. tandfonline.com

Green Chemistry Principles in Cyanamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of cyanamides, aiming to develop more environmentally benign and efficient processes. rsc.org A primary focus has been the replacement of highly toxic reagents like cyanogen bromide with safer alternatives. cardiff.ac.uknih.gov

Key developments in green cyanamide synthesis include:

Benign Reagents and Solvents : The use of environmentally friendly oxidants like hydrogen peroxide in combination with iodine for the synthesis of cyanamides from dithiocarbamates represents a significant advance. tandfonline.comtandfonline.com Furthermore, conducting reactions in green solvents like water has been shown to be effective. nih.gov

Catalytic Methods : The development of catalytic systems, including those based on copper or iron, minimizes the use of stoichiometric reagents and allows for milder reaction conditions. nih.govias.ac.in

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. Efficient one-pot syntheses and catalytic cycles contribute to higher atom economy. rsc.org

A recent two-step method for synthesizing dibenzyl cyanamides and ureas highlights this trend, utilizing widely available cyanamide as a starting material under mild, metal-free conditions with hydrogen peroxide as a green oxidant. rsc.orgrsc.org

Advanced Spectroscopic and Structural Elucidation of N,n Bis 2 Chlorobenzyl Cyanamide

High-Resolution Spectroscopic Characterization

Advanced spectroscopic methods are pivotal in confirming the identity and elucidating the structural nuances of N,N-bis(2-chlorobenzyl)cyanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular information about the chemical environment of magnetically active nuclei within the molecule.

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound offers key insights into its proton framework. In a typical analysis, the spectrum displays distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the two 2-chlorobenzyl groups generally appear as a complex multiplet in the downfield region, typically between δ 7.2 and 7.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom and the aromatic ring show a characteristic singlet at approximately δ 4.61 ppm. rsc.org This singlet indicates the chemical equivalence of the two methylene groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.46 - 7.28 | m | 8H | Aromatic protons |

| 4.61 | s | 4H | CH₂ protons |

Note: 's' denotes singlet, 'm' denotes multiplet. The data is based on spectra recorded in CDCl₃.

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides a detailed map of the carbon skeleton of this compound. The carbon atom of the cyanamide (B42294) group (N-C≡N) is a key diagnostic signal, typically appearing in the range of δ 110-120 ppm. ucl.ac.uk For this compound, this nitrile carbon is observed at approximately δ 114.9 ppm. rsc.org The methylene carbons (CH₂) resonate at around δ 51.5 ppm. rsc.org The aromatic carbons exhibit a series of signals in the downfield region, generally between δ 127 and 135 ppm, with the carbon atom bonded to the chlorine atom (C-Cl) appearing at a distinct chemical shift. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 134.4 | Aromatic C-Cl |

| 132.3 | Aromatic quaternary C |

| 130.3 | Aromatic CH |

| 129.5 | Aromatic CH |

| 129.1 | Aromatic CH |

| 127.6 | Aromatic CH |

| 114.9 | C≡N |

| 51.5 | CH₂ |

Note: The data is based on spectra recorded in CDCl₃.

While specific variable temperature (VT) and concentration-dependent NMR studies for this compound are not extensively documented in the reviewed literature, these techniques are powerful tools for probing molecular dynamics and intermolecular interactions in solution. VT NMR experiments involve recording spectra at different temperatures to study dynamic processes such as conformational changes or restricted rotation around bonds. ox.ac.ukst-andrews.ac.uk For a molecule like this compound, VT NMR could potentially reveal information about the rotation around the N-CH₂ bonds and the N-C(N) bond.

Concentration-dependent NMR studies, on the other hand, can elucidate intermolecular phenomena such as aggregation or the formation of complexes. By varying the concentration of the sample, changes in chemical shifts can indicate the presence and nature of these interactions. Such studies would be valuable in understanding the behavior of this compound in different solvent environments and concentrations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the stretching vibration of the cyanamide nitrile group (C≡N), which typically appears in a distinct region of the spectrum, around 2220–2243 cm⁻¹. nih.gov This strong and sharp absorption is a clear indicator of the cyanamide functionality.

Other significant absorptions include those corresponding to the C-H stretching of the aromatic rings and the methylene groups. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the CH₂ groups appear just below 3000 cm⁻¹. The C-Cl stretching vibration of the chlorobenzyl groups gives rise to a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. Bending vibrations for the aromatic C-H bonds also provide structural information in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2950 | Medium-Weak | Aliphatic C-H Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |

| ~750 | Strong | C-Cl Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the two 2-chlorobenzyl chromophores. Aromatic systems typically exhibit characteristic π → π* transitions. For a substituted benzene (B151609) ring like the one present in this molecule, these transitions usually result in strong absorption bands in the UV region.

While a specific UV-Vis spectrum for this compound was not found in the surveyed literature, related compounds containing chlorophenyl groups show absorption maxima in the range of 260-280 nm. researchgate.net The presence of the chlorine atom and the benzyl (B1604629) group can cause a slight shift in the absorption bands compared to unsubstituted benzene. The cyanamide group itself does not have strong absorptions in the typical UV-Vis range. Therefore, the spectrum is primarily a reflection of the electronic structure of the chlorobenzyl moieties.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. While related compounds have been characterized using this method, specific HRMS data (calculated and experimental m/z values) for this compound were not available in the public-domain literature searched.

Solid-State Structural Analysis

The solid-state structure of a molecule, typically determined by Single-Crystal X-ray Diffraction (XRD), provides definitive information about its three-dimensional arrangement, including bond lengths, angles, and intermolecular packing.

Single-Crystal X-ray Diffraction (XRD)

No published crystal structure for this compound was found. Consequently, the following detailed structural parameters cannot be provided.

Determination of Crystal System and Space Group

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice, is unavailable as a crystal structure has not been reported.

Analysis of Intramolecular Bond Lengths and Angles

A definitive analysis of the intramolecular geometry, including the precise lengths of bonds (e.g., C-N, C-Cl, C≡N) and the angles between them, is contingent on crystallographic data, which is not available.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A description of the forces that govern how molecules of this compound pack together in a crystal, such as potential C-H···N hydrogen bonds or π-stacking interactions between the aromatic rings, cannot be performed without access to its crystal structure.

Elucidation of Tautomeric Forms in the Solid State

For N,N-disubstituted cyanamides such as this compound, the primary structure is the cyanamide form [R₂N-C≡N]. An alternative isomeric structure would be a carbodiimide (B86325) [R-N=C=N-R'], which would involve a significant molecular rearrangement rather than a simple prototropic tautomerism (proton migration).

The definitive elucidation of the form present in the solid state would rely on single-crystal X-ray diffraction. This analysis would confirm the molecular geometry, particularly the bond lengths and angles of the cyanamide functional group.

Expected Bond Characteristics: The structure would be confirmed by identifying a C≡N triple bond with a characteristic bond length of approximately 1.15 Å and a nearly linear N-C≡N arrangement. mdpi.com The adjacent N-C single bonds would be significantly longer.

Spectroscopic Evidence: Infrared (IR) spectroscopy would be expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically found in the region of 2220-2260 cm⁻¹.

Without experimental data from a crystallographic study of this compound, a conclusive discussion of its solid-state tautomeric or isomeric form cannot be provided.

Crystal Packing and Supramolecular Assembly Studies

A detailed analysis of the crystal packing and supramolecular assembly requires crystal structure data, which is unavailable for this compound.

A hypothetical study would involve the following analysis:

Crystal System and Space Group: Determination of the unit cell dimensions (a, b, c, α, β, γ) and the symmetry of the crystal lattice.

Intermolecular Interactions: Identification and characterization of the non-covalent interactions that govern the three-dimensional arrangement of the molecules. Given the structure of this compound, the following interactions would be anticipated:

C-H···N Hydrogen Bonds: Interactions between hydrogen atoms on the benzyl groups and the nitrogen atom of the cyano group.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π Interactions: Interactions where C-H bonds from one molecule are directed towards the π-system of an aromatic ring on a neighboring molecule.

Halogen Interactions: Potential weak interactions involving the chlorine atoms, such as Cl···Cl or C-H···Cl contacts, which can significantly influence crystal packing. scispace.com

Data tables for crystallographic parameters and the geometry of intermolecular interactions would be generated from the X-ray diffraction results. In the absence of such data, a factual description of the supramolecular assembly for this specific compound cannot be constructed.

Reaction Pathways and Mechanistic Investigations of N,n Bis 2 Chlorobenzyl Cyanamide

Reactivity of the Cyanamide (B42294) Moiety

The chemistry of the cyanamide functional group is characterized by a distinctive duality. It possesses a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile carbon atom. mdpi.comresearchgate.net This electronic arrangement allows N,N-disubstituted cyanamides, such as N,N-bis(2-chlorobenzyl)cyanamide, to react with both electrophiles and nucleophiles, and to participate in various other transformations including radical reactions and cycloadditions.

Nucleophilic Additions to the Nitrile Unit

The carbon atom of the nitrile group in cyanamides is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reaction is analogous to the addition of nucleophiles to other nitriles, typically resulting in the formation of an imine anion intermediate which is then protonated or further reacted.

Common nucleophiles include organometallic reagents like Grignard reagents and organolithium compounds. For instance, studies on N,N-dibenzylcyanamide, a close structural analog of the title compound, show that it reacts with Grignard reagents to form substituted amidines after hydrolysis. mun.ca The reaction proceeds via nucleophilic addition of the Grignard reagent to the electrophilic carbon of the cyano group.

| Reactant 1 | Reactant 2 | Product (after hydrolysis) | Reference |

| N,N-Dibenzylcyanamide | Ethylmagnesium bromide | N,N-Dibenzylpropanamidine | mun.ca |

| N,N-Dibenzylcyanamide | Phenylmagnesium bromide | N,N-Dibenzylbenzamidine | mun.ca |

| N,N-Dibenzylcyanamide | p-Tolylmagnesium bromide | N,N-Dibenzyl-4-methylbenzamidine | mun.ca |

Hydrolysis of the nitrile function under acidic or basic conditions is another example of nucleophilic addition, where water acts as the nucleophile, ultimately leading to the formation of ureas after tautomerization of the initial adduct. libretexts.org

Electrophilic Reactions

The non-bonding electron pair on the tertiary nitrogen atom of this compound confers nucleophilic character, allowing it to react with electrophiles. wikipedia.org In general, the nitrogen atom of cyanamides can be alkylated or acylated. However, for tertiary cyanamides, this reactivity is somewhat limited compared to primary or secondary cyanamides as it leads to the formation of a quaternary ammonium (B1175870) salt.

The reaction with an electrophile (E+) would proceed as follows: (2-ClC₆H₄CH₂)₂N-C≡N + E⁺ → [(2-ClC₆H₄CH₂)₂N(E)-C≡N]⁺

Such reactions are a fundamental aspect of electrophilic amination chemistry, where a nitrogen nucleophile attacks an electrophilic species. wikipedia.org The reactivity of specific nitrogen nucleophiles can be quantified and compared using established kinetic parameters. lmu.deuni-muenchen.de

Radical Chemistry of the N-CN Bond

While the N-CN bond in cyanamides is relatively strong due to partial double bond character, its cleavage can be induced under radical conditions. nih.gov This can be achieved through thermal or photochemical methods, often facilitated by a radical initiator or a transition metal catalyst. nih.govbbhegdecollege.com

The process typically involves the formation of an aminyl radical and a cyanide radical, which can then participate in subsequent reactions. libretexts.org For example, transition-metal complexes have been shown to mediate the cleavage of the N-CN bond. nih.gov A proposed mechanism involves the oxidative addition of the N-CN bond to a low-valent metal center. Lewis acids can also promote the cleavage of the N-CN bond in N-sulfonyl cyanamides, enabling intramolecular aminocyanation of alkenes. nih.govresearchgate.net

Copper-promoted reactions, often involving single-electron transfer (SET) processes under aerobic conditions, can facilitate the radical-type cleavage of related cyanide compounds, suggesting a potential pathway for the functionalization of cyanamides. organic-chemistry.org While specific studies on the radical chemistry of this compound are not prominent in the literature, these general principles of radical reactions offer a framework for predicting its behavior. mdpi.com

Cycloaddition Chemistry

The nitrile moiety of this compound can participate as a 2π component in cycloaddition reactions, providing pathways to various five- and six-membered heterocyclic systems. mdpi.com

[3+2] Cycloadditions

In [3+2] cycloaddition reactions, the cyanamide acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered ring. uchicago.edusci-rad.com A common class of 1,3-dipoles used in this context is nitrile oxides (R-C≡N⁺-O⁻). youtube.com The reaction of a cyanamide with a nitrile oxide would be expected to produce a 1,2,4-oxadiazole (B8745197) derivative.

The general scheme for this reaction is the concerted addition of the 1,3-dipole across the carbon-nitrogen triple bond of the cyanamide. Theoretical and experimental studies have extensively investigated the mechanism, regioselectivity, and stereoselectivity of such reactions. nih.govnih.govresearchgate.netscielo.org.mx For instance, the reaction of N-tosylcyanamide with in-situ generated nitrile oxides yields 1,2,4-oxadiazol-5(4H)-imines. cardiff.ac.uk The reaction of dialkylcyanamides with ketonitrones, another class of 1,3-dipoles, has also been reported to yield 2,3-dihydro-1,2,4-oxadiazoles.

The table below shows examples of [3+2] cycloaddition reactions involving cyanamides and a 1,3-dipole.

| Cyanamide Component | 1,3-Dipole Component | Product Type | Reference |

| N-Tosylcyanamide | Nitrile Oxides | 1,2,4-Oxadiazol-5(4H)-imines | cardiff.ac.uk |

| Dialkylcyanamides | Ketonitrones | 2,3-Dihydro-1,2,4-oxadiazoles | |

| Cyanamide | Hydroxylamine | 1,2,4-Oxadiazole derivative | longdom.org |

[2+2+2] Cyclotrimerization to Triazine Products

The [2+2+2] cyclotrimerization of three cyanamide molecules is a potential, though often challenging, pathway to symmetrically substituted 1,3,5-triazine (B166579) (melamine) derivatives. These reactions are typically catalyzed by metals or strong bases. mdpi.com The reaction involves the formation of a 2,4,6-tris(diamino)-1,3,5-triazine.

Research on the reaction of N,N-dimethylcyanamide with phenyllithium (B1222949) demonstrates this transformation. mun.ca The reaction proceeds through amidine and guanidine (B92328) intermediates to ultimately yield a triazine. This suggests that under appropriate conditions, this compound could undergo a similar transformation to yield 2,4,6-tris[bis(2-chlorobenzyl)amino]-1,3,5-triazine.

| Cyanamide | Reagent/Catalyst | Product | Reference |

| N,N-Dimethylcyanamide | Phenyllithium | 2,4-Bis(dimethylamino)-6-phenyl-1,3,5-triazine | mun.ca |

| N,N-Dimethylcyanamide | Phenyllithium (excess cyanamide) | 2,4,6-Tris(dimethylamino)-1,3,5-triazine | mun.ca |

More broadly, metal-catalyzed [2+2+2] cycloadditions between cyanamides and two alkyne molecules are a well-established method for synthesizing substituted 2-aminopyridines, highlighting the versatility of the cyano group in such transformations. mdpi.comnih.govresearchgate.netacs.orgmdpi.comnih.gov

Co-cyclization with Alkenes/Alkynes to Form Heterocyclic Systems (e.g., Pyridines, Pyrimidines)

The synthesis of heterocyclic systems such as pyridines and pyrimidines often involves cyclocondensation or cycloaddition reactions. While cyanamides can serve as precursors for nitrogen-containing heterocycles, specific examples detailing the co-cyclization of this compound with alkenes or alkynes to form pyridines or pyrimidines are not readily found in the surveyed literature.

Generally, pyridine (B92270) synthesis can be achieved through various methods, including the Bohlmann-Rahtz reaction, which involves the condensation of enamines with alkynones. core.ac.uk This method and others like it offer a pathway to polysubstituted pyridines. core.ac.ukrsc.org Similarly, pyrimidine (B1678525) synthesis can be accomplished through processes like the reaction of 2-alkylsulfonylpyrimidine derivatives with cyanamide. google.com However, the application of these methods to this compound has not been specifically described.

Mechanistic Elucidation Studies

A thorough understanding of a compound's reactivity relies on detailed mechanistic studies. For this compound, such specific elucidations are not available. The following sections discuss general mechanistic principles for cyanamides, which could provide a framework for future studies on this specific molecule.

N-CN Bond Cleavage Mechanisms

The cleavage of the N-CN bond in cyanamides is a challenging but synthetically valuable transformation due to the partial double bond character of this bond. nih.gov This cleavage can be promoted by transition metals or Lewis acids. nih.govx-mol.comnih.gov

Mechanistic investigations on other cyanamides suggest pathways involving the formation of metal-amido complexes or Lewis acid activation. For instance, a rhodium-catalyzed cyano-group transfer was proposed to proceed via a metal-mediated N-CN bond cleavage. nih.gov In a metal-free approach, a Lewis acid like B(C₆F₅)₃ can activate N-sulfonyl cyanamides, leading to a formal cleavage of the N-CN bond and subsequent intramolecular aminocyanation of an alkene. nih.gov Two potential mechanisms were considered for this Lewis acid-promoted reaction: one involving the formation of an aziridinium (B1262131) ion intermediate through N-CN cleavage, and another involving nucleophilic attack of the alkene on the central cyanamide carbon. nih.gov

A study on the reaction of cyanamides with a silyl-iron complex revealed that N-CN bond cleavage occurs through the migration of the silyl (B83357) group from the iron to the nitrogen of the cyano group, forming an N-silylated η²-amidino iron complex. x-mol.comnih.gov

Table 1: Proposed Mechanistic Pathways for N-CN Bond Cleavage in Cyanamides

| Proposed Pathway | Activating Agent | Key Intermediate | Ref |

| Metal-Mediated Cleavage | Rhodium Catalyst | Metal-amido complex | nih.gov |

| Lewis Acid-Promoted Cleavage | B(C₆F₅)₃ | Aziridinium ion | nih.gov |

| Silyl Migration | Silyl-iron complex | N-silylated η²-amidino iron complex | x-mol.comnih.gov |

Intramolecular Rearrangement Mechanisms

Research on intramolecular rearrangements of this compound is not present in the available literature. Generally, intramolecular rearrangements can be a key step in the synthesis of various cyclic and acyclic compounds. For example, gold(I) catalysts have been shown to facilitate the intramolecular rearrangement of vinylidenecyclopropanes. acs.org While not directly related to cyanamides, this illustrates the types of transformations that can be studied. Future research could explore the possibility of intramolecular cyclization or rearrangement of this compound, potentially leading to novel heterocyclic structures.

Kinetic and Thermodynamic Characterization of Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are currently unavailable. Such studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and determining the feasibility of a transformation. For other chemical systems, kinetic and thermodynamic parameters like activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation volume (ΔV‡) have been determined for processes such as ligand substitution reactions. rsc.orgrsc.org Similar investigations on the reactions of this compound would provide valuable insights into its reactivity profile.

Identification of Reaction Intermediates

The identification of reaction intermediates is a cornerstone of mechanistic chemistry, providing direct evidence for a proposed reaction pathway. For reactions involving cyanamides, various intermediates have been proposed or identified. In the context of N-CN bond cleavage, intermediates such as aziridinium ions and N-silylated η²-amidino iron complexes have been suggested. nih.govx-mol.comnih.gov In other reactions of cyanamides, carbodiimide (B86325) intermediates have been proposed during oxidative desulfurization of thioureas to form cyanamides. sci-hub.se The specific intermediates that may form during transformations of this compound remain a subject for future investigation.

Transition State Analysis

Transition state analysis provides a high-level understanding of the energy barriers and structural features of the highest-energy point along a reaction coordinate. Computational methods, such as density functional theory (DFT), are often employed for this purpose. researchgate.net There are no specific transition state analyses for reactions of this compound in the reviewed literature. For comparison, studies on other reactions, such as S_N2 reactions, have utilized computational analysis to understand the structure of the transition state. uchicago.eduacs.org Applying these theoretical tools to potential reactions of this compound could predict its reactivity and guide experimental work.

Coordination Chemistry of N,n Bis 2 Chlorobenzyl Cyanamide

Ligand Properties of the Cyanamide (B42294) Moiety

The cyanamide group (N-C≡N) is a versatile functional group in coordination chemistry, capable of acting as a ligand in several ways. The specific properties of N,N-bis(2-chlorobenzyl)cyanamide as a ligand are dictated by the electronic and steric effects of the two 2-chlorobenzyl substituents.

The cyanamide ligand typically coordinates to metal centers through the lone pair of electrons on the nitrile nitrogen atom, acting as an N-donor ligand. The presence of two electron-withdrawing 2-chlorobenzyl groups on the amino nitrogen is expected to influence the electronic properties of the cyanamide moiety. This substitution pattern likely modulates the donor strength of the nitrile nitrogen.

In related systems, such as in complexes of (2-chlorophenyl)cyanamide, the ligand coordinates to the metal center through the terminal nitrogen of the cyanamide group. acs.org The planarity often observed in the cyanamide ligand in such complexes suggests significant π-conjugation between the cyanamide and the phenyl rings. acs.org This conjugation influences the electronic distribution and, consequently, the donor capacity of the ligand. For this compound, while direct conjugation with a phenyl ring is absent, the electronic effects of the benzyl (B1604629) groups still play a crucial role.

The general characteristics of N-donor ligands are summarized in the table below, based on the behavior of analogous cyanamide derivatives.

| Feature | Description | Reference |

| Coordination Site | The terminal nitrogen atom of the nitrile group (-C≡N ) is the primary coordination site. | acs.org |

| Electronic Effects | The electron-withdrawing nature of the substituents on the amino nitrogen can affect the electron density on the coordinating nitrile nitrogen, thereby influencing the strength of the metal-ligand bond. | researchgate.net |

| Steric Hindrance | The bulky bis(2-chlorobenzyl) groups can sterically influence the approach of the metal ion and the geometry of the resulting complex. |

The cyanamide ligand is known to act as a bridging ligand, connecting two or more metal centers. One common bridging mode is the "end-to-end" or μ-1,3-bridging, where the amino nitrogen and the nitrile nitrogen of the cyanamide group coordinate to different metal ions. However, in N,N-disubstituted cyanamides like this compound, the amino nitrogen is tertiary and generally not available for coordination.

A more plausible bridging mode for this type of ligand would involve the nitrile nitrogen atom coordinating to one metal center while another part of the ligand, potentially one of the chlorobenzyl groups, interacts with a second metal center, although this is less common. In the context of the cyanamide moiety itself, bridging is less likely for N,N-disubstituted cyanamides compared to N-monosubstituted or unsubstituted cyanamide.

Studies on related phenylcyanamide (B1618024) complexes have shown the existence of bridging structures, which can lead to the formation of polynuclear complexes and coordination polymers. For instance, some dinuclear complexes feature a bridging cyanamide derivative. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with cyanamide ligands is typically achieved by reacting a salt of the desired metal with the cyanamide ligand in a suitable solvent.

Transition metal complexes of various cyanamide derivatives have been synthesized and characterized. For example, ruthenium(II) complexes with various chloro-substituted phenylcyanamide ligands have been prepared. acs.orgresearchgate.net The synthesis generally involves the reaction of a ruthenium precursor with the respective cyanamide ligand.

A general synthetic route for a transition metal complex of this compound can be proposed as follows:

MXn + L → [M(L)mXn-m] + mX-

Where:

M is the transition metal ion

X is an anionic ligand (e.g., Cl-, Br-, OTf-)

L is the this compound ligand

n is the oxidation state of the metal

m is the number of cyanamide ligands coordinated to the metal

The characterization of these complexes typically involves techniques such as elemental analysis, X-ray crystallography, and various spectroscopic methods.

Lanthanide complexes with cyanamide derivatives have also been reported. For instance, neodymium(III) complexes with (2-chlorophenyl)cyanamide and other related ligands have been synthesized. researchgate.net The synthesis of these complexes often involves the reaction of a lanthanide salt, such as neodymium(III) nitrate (B79036) or triflate, with the cyanamide ligand in a non-aqueous solvent like methanol (B129727) or ethanol.

A study on neodymium(III) complexes with various phenylcyanamide derivatives, including (2-chlorophenyl)cyanamide, demonstrated the formation of complexes with the general formula [Nd(phen)2(L)3], where 'phen' is 1,10-phenanthroline (B135089) and 'L' is the cyanamide derivative. researchgate.net This suggests that this compound could potentially form similar complexes with lanthanide ions, likely in the presence of co-ligands to satisfy the coordination sphere of the lanthanide ion.

The synthesis of a hypothetical Neodymium(III) complex with this compound could be represented as:

Nd(NO3)3·xH2O + 3 L → [Nd(L)3(NO3)3] + xH2O

Where L is this compound.

Spectroscopic Signatures of Coordination

The coordination of the this compound ligand to a metal center is expected to induce significant changes in its spectroscopic properties, particularly in the infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared spectroscopy is a powerful tool for studying the coordination of cyanamide ligands. The stretching vibration of the nitrile group (ν(C≡N)) is particularly informative. In the free this compound ligand, this band is expected to appear in the typical range for organic nitriles (around 2220-2260 cm-1). Upon coordination to a metal center through the nitrile nitrogen, this band is expected to shift. The direction and magnitude of the shift depend on the nature of the metal and the bonding interactions. In many cases, coordination leads to a shift to higher wavenumbers due to the kinematic coupling effect and the polarization of the C≡N bond by the metal ion.

The table below summarizes the expected IR spectral changes upon coordination, based on data from analogous cyanamide complexes. researchgate.net

| Vibrational Mode | Wavenumber Range (Free Ligand) | Expected Change upon Coordination | Reference |

| ν(C≡N) | ~2220-2260 cm-1 | Shift to higher or lower frequency | researchgate.net |

| ν(C-N) | ~1200-1350 cm-1 | Potential shifts due to electronic redistribution | |

| Aromatic C-H | ~3000-3100 cm-1 | Minor shifts | |

| Aliphatic C-H | ~2850-3000 cm-1 | Minor shifts |

In the 1H NMR spectra of diamagnetic complexes, coordination can lead to shifts in the signals of the protons on the benzyl groups. For paramagnetic complexes, such as those of Neodymium(III), significant broadening and shifting of the ligand proton resonances are expected due to the paramagnetic nature of the metal ion. researchgate.net This broadening is a strong indicator of the coordination of the ligand to the paramagnetic center. researchgate.net

Computational Chemistry and Theoretical Studies on N,n Bis 2 Chlorobenzyl Cyanamide

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic structure and geometry of molecules. These calculations could provide a deep understanding of N,N-bis(2-chlorobenzyl)cyanamide, from its most stable conformation to its electronic properties.

Geometry Optimization and Conformational Analysis

A full geometry optimization of this compound would determine its lowest energy structure. This would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable three-dimensional arrangement of the molecule. Conformational analysis would further explore the energy landscape of the molecule, identifying different stable conformers and the energy barriers between them. This is particularly relevant for a molecule with flexible benzyl (B1604629) groups. Without specific research, it is not possible to present a data table of these parameters.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Energy Gap)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. For this compound, these calculations would reveal the distribution of electron density and the sites most susceptible to electrophilic or nucleophilic attack. However, specific energy values are not available in the absence of dedicated studies.

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. This includes predicting infrared (IR) vibrational frequencies, which correspond to the stretching and bending of bonds, as well as Nuclear Magnetic Resonance (NMR) chemical shifts for the different atoms (¹H, ¹³C) in the molecule. Such predictions would be invaluable for the characterization of this compound.

Analysis of Molecular Reactivity Descriptors

Molecular reactivity descriptors, derived from DFT calculations, quantify the reactivity of a molecule. These descriptors help in understanding and predicting the chemical behavior of the compound.

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index provide a quantitative measure of a molecule's reactivity. The electrophilicity index, for instance, quantifies the ability of a species to accept electrons. Similarly, local reactivity descriptors like Fukui functions can pinpoint the specific atomic sites within this compound that are most likely to act as electrophiles or nucleophiles. Without specific research data, a quantitative analysis of these indices for the title compound cannot be provided.

Electrostatic Potential (ESP) Surfaces

The molecular electrostatic potential (ESP) surface is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is calculated by determining the electrostatic potential at a specific surface, typically the 0.001 electrons/bohr³ contour of the electron density. nih.govresearchgate.net This surface map is crucial for understanding and predicting a molecule's reactive behavior, particularly noncovalent interactions. researchgate.netnih.gov The ESP surface is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, attractive to electrophiles), blue signifies areas of most positive potential (electron-poor, attractive to nucleophiles), and green represents neutral or near-zero potential. nih.gov

For this compound, density functional theory (DFT) calculations, commonly employing methods like B3LYP with a 6-31G basis set or higher, would be used to generate the ESP surface. nih.govbiointerfaceresearch.com The resulting map would highlight specific reactive sites on the molecule.

Expected ESP Surface Features for this compound:

Negative Potential (VS,min): The most electron-rich region is anticipated around the nitrogen atom of the nitrile group (-C≡N) due to its lone pair of electrons. This site would be the primary center for electrophilic attack. The chlorine atoms on the benzyl rings would also exhibit negative electrostatic potential around them, forming a region often referred to as the halogen's "negative crown," though a positive region known as a sigma-hole can also exist along the C-Cl bond axis. nih.gov

Positive Potential (VS,max): Electron-deficient regions, or areas of positive potential, are expected to be located on the hydrogen atoms of the methylene (B1212753) (-CH₂-) bridges and the aromatic rings. These sites are susceptible to nucleophilic attack.

Neutral Regions: The carbon framework of the benzyl groups would likely represent areas of relatively neutral potential.

The analysis of the ESP surface provides critical insights into how this compound might interact with other molecules, such as receptors or solvents, guiding the understanding of its intermolecular association patterns. researchgate.net

| Molecular Region | Predicted ESP | Potential Interaction Type |

|---|---|---|

| Nitrile Nitrogen (N≡C-) | Highly Negative (VS,min) | Electrophilic Attack, Hydrogen Bond Acceptor |

| Chlorine Atoms (-Cl) | Negative | Halogen Bonding, Hydrogen Bond Acceptor |

| Methylene Hydrogens (-CH₂-) | Positive (VS,max) | Nucleophilic Attack, Hydrogen Bond Donor |

| Aromatic Hydrogens (Ar-H) | Slightly Positive | Nucleophilic Attack, Weak Hydrogen Bond Donor |

| Phenyl Rings (C₆H₄) | Neutral to Slightly Negative (π-system) | π-π Stacking Interactions |

Modeling of Tautomerism and Isomerization Pathways

Computational modeling is essential for investigating the potential tautomers and conformational isomers of a molecule, as well as the energy barriers separating them. For N,N-disubstituted cyanamides like this compound, tautomerism is less common than in monosubstituted analogs but can be explored theoretically. The primary focus of isomerization studies for this molecule would be on conformational changes.

Tautomerism: While N,N-disubstituted cyanamides are generally stable, theoretical calculations could explore the possibility and energetic favorability of tautomeric forms. One potential, though likely high-energy, tautomer is the corresponding carbodiimide (B86325) isomer, which would involve a rearrangement of the bonding structure. Quantum chemical calculations can determine the relative energies of such tautomers. Studies on related guanidine (B92328) systems show that the stability of different tautomers is influenced by substituent electronic properties and potential for intra- and intermolecular hydrogen bonding. researchgate.netmdpi.com For this compound, the absence of an N-H proton makes prototropic tautomerism unlikely.

Isomerization Pathways: Conformational isomerism in this compound is primarily due to the rotation around its single bonds. Key rotational barriers that can be modeled include:

Rotation around the N-CH₂ bonds: This would alter the spatial orientation of the two 2-chlorobenzyl groups relative to the cyanamide (B42294) plane.

Rotation around the CH₂-Aryl bonds: This would change the orientation of the chlorophenyl rings.

Computational methods, such as DFT, can map the potential energy surface for these rotations. By identifying the transition states connecting different conformers, the energy barriers for isomerization can be calculated. This information is critical for understanding the molecule's flexibility and the distribution of its conformer populations at a given temperature. NMR studies on related cyclic amidines and guanidines have been used to investigate such conformational dynamics in solution. acs.org

| Type of Isomerism | Description | Computational Method | Key Findings |

|---|---|---|---|

| Tautomerism | Investigation of the relative stability of the cyanamide vs. carbodiimide form. | DFT (e.g., B3LYP), Ab initio (e.g., MP2) | Calculates relative energies (ΔE) to predict the predominant tautomer. The cyanamide form is expected to be significantly more stable. |

| Conformational Isomerism | Analysis of stable conformers arising from rotation around N-CH₂ and CH₂-Aryl bonds. | Potential Energy Surface (PES) Scan, Transition State Search | Identifies low-energy conformers and calculates the rotational energy barriers between them, revealing the molecule's flexibility. |

Energy Framework Calculations

Energy framework analysis is a computational technique used to investigate the intermolecular interaction energies within a crystal lattice, providing a quantitative and visual understanding of crystal packing. iucr.orgiucr.org This method requires a known or computationally predicted crystal structure. Based on this structure, interaction energies between a central molecule and its neighbors are calculated and partitioned into electrostatic, polarization, dispersion, and repulsion components. mdpi.com These energies are then visualized as frameworks, where the thickness of the cylinders connecting molecular pairs is proportional to the interaction strength. iucr.org

For this compound, energy framework calculations would be performed using a method like the CE-B3LYP model within software packages such as Crystal Explorer. The analysis would likely reveal the dominant forces governing the molecule's solid-state architecture.

Key Aspects of Energy Framework Analysis:

Interaction Energies: The total interaction energy (E_total) is the sum of the scaled energy components: E_elec (electrostatic), E_pol (polarization), E_disp (dispersion), and E_rep (exchange-repulsion). mdpi.com

Framework Topology: The calculations generate separate frameworks for each energy component. For molecules with large aromatic systems like the benzyl groups, the dispersion framework (green tubes) is often dominant, highlighting the significance of π-π stacking interactions. iucr.orgiucr.org The electrostatic framework (red tubes) would illustrate interactions involving the polar cyano group and chlorine atoms.

This analysis provides a detailed map of the cohesive forces within the crystal, explaining its stability and physical properties.

| Energy Component | Description | Likely Contribution in this compound Crystal |

|---|---|---|

| Electrostatic (E_elec) | Arises from the interaction between the static charge distributions of molecules. | Significant, driven by the polar nitrile group and C-Cl bonds. |

| Polarization (E_pol) | Inductive effects; distortion of a molecule's electron cloud by another. | Moderate contribution. |

| Dispersion (E_disp) | Attractive forces arising from instantaneous fluctuations in electron density (van der Waals forces). | Expected to be the dominant stabilizing force due to large aromatic surfaces enabling π-π interactions. iucr.orgmdpi.com |

| Repulsion (E_rep) | Pauli repulsion at short intermolecular distances. | Destabilizing component, balances the attractive forces. |

Applications of N,n Bis 2 Chlorobenzyl Cyanamide in Advanced Organic Synthesis

Role as a Versatile Building Block in Organic Chemistry

N,N-bis(2-chlorobenzyl)cyanamide serves as a valuable and versatile building block in the field of organic chemistry. chemistryland.com Its chemical structure, featuring a central cyanamide (B42294) functional group flanked by two 2-chlorobenzyl substituents, provides multiple reactive sites for synthetic transformations. The molecule contains both a nucleophilic amino nitrogen and an electrophilic nitrile unit, allowing it to react as either an electrophile or a nucleophile depending on the reaction conditions. wikipedia.orgnih.gov This duality makes it a key intermediate in the synthesis of a wide array of more complex molecules, particularly nitrogen-containing compounds. nih.govrsc.org Its utility is demonstrated in its role as a precursor for various functional groups and heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.govrsc.org The presence of the benzyl (B1604629) groups also influences its reactivity and provides a scaffold that can be further modified.

Precursor to Nitrogen-Containing Heterocycles

The unique reactivity of this compound makes it an important precursor for the synthesis of diverse nitrogen-containing heterocycles. The cyanamide moiety is a key functional group that can participate in various addition and cyclization reactions to form stable ring systems.

Guanidines are an important class of compounds, and this compound can be a direct precursor to their synthesis. The formation of the guanidine (B92328) functional group is achieved through the addition of amines to the cyano group of the cyanamide. wikipedia.org This reaction, known as guanylation, can be facilitated by various catalysts under mild conditions. organic-chemistry.org For instance, the reaction can proceed in the presence of scandium(III) triflate or lanthanide amides, which activate the cyanamide for nucleophilic attack by an amine. organic-chemistry.org The general mechanism involves the activation of the nitrile, making it more susceptible to addition by a primary or secondary amine, resulting in a substituted guanidine. organic-chemistry.orgorganic-chemistry.org

Table 1: Synthesis of Guanidine Derivatives

| Reactant | Reagent | Product Class | Catalyst/Conditions |

|---|

This compound is a key intermediate in a facile, two-step synthesis of N,N-disubstituted ureas. nih.govrsc.org The cyanamide itself can be prepared from cyanamide and benzyl bromides. nih.govrsc.org Subsequently, the this compound intermediate is exposed to mild, metal-free conditions with an oxidant like hydrogen peroxide to yield the corresponding N,N-bis(2-chlorobenzyl)urea. nih.govrsc.orgresearchgate.net This transformation represents a hydration of the nitrile group within the cyanamide structure. wikipedia.org Furthermore, the resulting urea (B33335) derivative can undergo subsequent intramolecular reactions; for example, 1,1-bis(2-bromobenzyl)urea has been shown to undergo a ring-closure reaction to form a 3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one, highlighting the potential for downstream heterocyclic synthesis. nih.govrsc.org

Table 2: Synthesis of Urea Derivatives

| Precursor | Reagent | Product | Conditions |

|---|

The synthesis of amidines from this compound leverages the reactivity of its nitrile group. researchgate.netsemanticscholar.org Amidines are commonly prepared by the addition of amines to nitriles. semanticscholar.orgmdpi.com This conversion can be achieved using various methods, including catalysis with Lewis acids or transition metals like copper(I) chloride, which activates the nitrile for nucleophilic attack. semanticscholar.orgmdpi.com In the context of this compound, the addition of a primary or secondary amine across the carbon-nitrogen triple bond would yield a trisubstituted amidine derivative. nih.govnih.gov The reaction essentially transforms the cyano group into the characteristic C(=NR)NR'R'' moiety of an amidine.

While not a direct precursor for the core ring, this compound can be used to functionalize existing pyridine (B92270) and pyrimidine (B1678525) scaffolds. ksu.edu.sa Pyrimidine derivatives, for example, are often synthesized by reacting molecules containing active hydrogen atoms with other building blocks. ksu.edu.saorientjchem.org More relevant to the subject compound, the amine nitrogen of the cyanamide can act as a nucleophile. This allows it to displace leaving groups, such as halogens, on pre-formed heterocyclic rings like 2-chloropyrimidine (B141910) or 2-chloropyridine (B119429) in a nucleophilic aromatic substitution reaction. nih.gov This approach would attach the this compound moiety to the pyridine or pyrimidine ring, leading to complex derivatives with potential applications in medicinal chemistry. nih.govnih.gov

The synthesis of 1,3,5-triazine (B166579) derivatives can be achieved through the cyclotrimerization of molecules containing a nitrile or cyano group. mdpi.com Under appropriate conditions, such as high temperature or catalysis, three molecules of this compound could theoretically undergo a [2+2+2] cycloaddition reaction. This process would involve the three cyano groups reacting to form the six-membered triazine ring, with each nitrogen atom of the newly formed ring being substituted with an N,N-bis(2-chlorobenzyl)amino group. While the synthesis of triazines more commonly involves the sequential substitution of cyanuric chloride, the cyclotrimerization of cyanamides presents an alternative pathway to highly substituted triazine structures. nih.govresearchgate.netnih.govmdpi.com

Generation of Tetrazole Compounds through Click Reactions

The synthesis of tetrazoles, a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science, can be effectively achieved through [3+2] cycloaddition reactions, a cornerstone of click chemistry. In this context, the nitrile functionality of cyanamides can serve as a dipolarophile, reacting with azide (B81097) dipoles to furnish tetrazole rings. N,N-disubstituted cyanamides, such as this compound, are precursors to 1,5-disubstituted tetrazoles.

The reaction involves the formal [3+2] cycloaddition of an azide, such as sodium azide, to the carbon-nitrogen triple bond of the cyanamide. This process leads to the formation of a five-membered ring containing four nitrogen atoms. The substituents on the cyanamide nitrogen and the carbon of the nitrile group ultimately adorn the 1- and 5-positions of the resulting tetrazole ring. For this compound, this would theoretically yield a tetrazole with a bis(2-chlorobenzyl)amino group at the 5-position. However, the direct cycloaddition to the cyanamide C≡N bond can be challenging and may require activation.

A more common route to 1,5-disubstituted tetrazoles involves the conversion of the starting amide to an imidoyl chloride or a similar activated species, which then readily undergoes cycloaddition with an azide. While specific studies on this compound are not prevalent, the general reactivity of N,N-disubstituted cyanamides in such transformations is established. nih.gov

| Precursor Type | Reagent | Product | Reference |

| Imidoylbenzotriazoles | Sodium Azide | 1,5-disubstituted tetrazoles | organic-chemistry.org |

| Amides | Tetrachlorosilane/Sodium Azide | 1,5-diaryl-substituted tetrazoles | nih.gov |

| Azoimines | Sodium Azide | 1,5-disubstituted tetrazoles | uokerbala.edu.iq |

This table presents general methods for the synthesis of 1,5-disubstituted tetrazoles, which are analogous to the potential application of this compound.

Intermediate in Asymmetric Synthesis

While this compound is an achiral molecule, its role as an intermediate in asymmetric synthesis is conceivable through several strategic approaches. The cyanamide functionality can be a versatile handle for the introduction of chirality.

One potential pathway involves the asymmetric transformation of the cyanamide group itself. For instance, an asymmetric addition of a nucleophile to the carbon-nitrogen triple bond, catalyzed by a chiral catalyst, could generate a chiral product. Alternatively, the cyanamide could be a precursor to a prochiral substrate. For example, reduction of the nitrile group could lead to an amine, which could then be a part of a molecule that undergoes an asymmetric transformation.

Furthermore, the development of chiral guanidines as powerful organocatalysts has opened new avenues in asymmetric synthesis. rsc.org this compound could serve as a building block for the synthesis of novel chiral guanidine catalysts. By reacting the cyanamide with a chiral diamine, a chiral guanidine could be formed, where the 2-chlorobenzyl groups might influence the steric and electronic properties of the resulting catalyst.

The field of asymmetric synthesis often relies on the use of chiral amides and their derivatives. iupac.orgresearchgate.net While not a traditional amide, the related structure of this compound suggests its potential to be incorporated into synthetic strategies that leverage chiral auxiliaries or catalysts to induce stereoselectivity.

| Asymmetric Strategy | Potential Role of this compound | Resulting Chiral Moiety |

| Catalytic Asymmetric Addition | Substrate for chiral catalyst-mediated nucleophilic addition | Chiral amidine or related structure |

| Precursor to Chiral Catalyst | Building block for reaction with a chiral amine | Chiral guanidine |

| Derivatization with Chiral Auxiliary | Attachment of a chiral auxiliary to the cyanamide backbone | Diastereomeric intermediates for stereoselective reactions |

This table outlines potential strategies for utilizing this compound as an intermediate in asymmetric synthesis.

Utilization as an Electrophilic Cyanide Transfer Agent

The cyano group in cyanamides possesses an electrophilic carbon atom, making it susceptible to nucleophilic attack. This inherent electrophilicity allows for the potential use of N,N-disubstituted cyanamides as electrophilic cyanide transfer agents, providing a source of "CN+" for the cyanation of various nucleophiles. rsc.org However, the direct reactivity of simple dialkyl or dibenzyl cyanamides as cyanating agents is generally low and often requires activation.

More reactive electrophilic cyanating agents typically have an electron-withdrawing group attached to the cyanamide nitrogen, which enhances the electrophilicity of the nitrile carbon. Despite this, under specific catalytic conditions, it is plausible that this compound could function as a cyanide donor. For instance, transition metal catalysis could be employed to activate the C≡N bond towards nucleophilic attack.

The development of cyanide-free cyanation methods is an active area of research, and the use of stable and easy-to-handle cyanamide derivatives is an attractive alternative to toxic cyanide reagents. organic-chemistry.org While specific applications of this compound in this capacity have not been extensively documented, the fundamental chemistry of the cyanamide functional group supports this potential application. researchgate.net

| Cyanating Agent Type | Activation Method | Nucleophile Scope |

| N-Acylcyanamides | Inherent activation from the acyl group | Amines, alcohols, thiols |

| N-Sulfonylcyanamides | Strong electron-withdrawing sulfonyl group | Aromatic and aliphatic nucleophiles |

| N,N-Dialkylcyanamides | Transition metal catalysis (e.g., Cu, Ni) | Organometallic reagents, carbanions |

This table provides a general overview of different types of cyanamide-based electrophilic cyanating agents and their activation methods.

Functionalization Strategies for Complex Molecular Architectures

The cyanamide moiety is a versatile functional group that can be used to introduce specific structural and functional elements into complex molecules, such as peptides, natural products, and polymers. The reactivity of the nitrile group towards nucleophiles allows for the transformation of the cyanamide into other functional groups, most notably the guanidinium (B1211019) group.

The addition of amines to this compound can lead to the formation of N,N,N'-trisubstituted guanidines. researchgate.net This transformation is particularly valuable as the guanidinium group is a common feature in biologically active molecules, where it often participates in crucial hydrogen bonding interactions with biological targets. By strategically incorporating a cyanamide into a complex molecule, it can be later converted to a guanidine at a desired stage of the synthesis.

Furthermore, the cyanamide group can undergo cycloaddition reactions not only with azides but also with other 1,3-dipoles, leading to the formation of various five-membered heterocyclic rings. This provides a powerful tool for the late-stage functionalization of complex scaffolds, allowing for the rapid diversification of molecular structures.

The unique combination of a nucleophilic amino nitrogen and an electrophilic nitrile unit within the cyanamide functional group endows it with a dual reactivity profile that can be harnessed for the construction of intricate molecular architectures. researchgate.net

| Functionalization Reaction | Reagent | Resulting Functional Group | Application |

| Guanidinylation | Primary or secondary amine | N,N,N'-Trisubstituted guanidine | Introduction of a positively charged, hydrogen-bonding group |

| [3+2] Cycloaddition | Azide | 5-(Dialkylamino)tetrazole | Formation of a bioisosteric or metabolically stable group |

| Addition of organometallics | Grignard or organolithium reagent | N,N-Disubstituted amidine | Creation of a new carbon-carbon bond |

| Hydrolysis | Water/Acid | N,N-Disubstituted urea | Conversion to a neutral hydrogen-bond donor/acceptor |

This table summarizes various functionalization strategies that can be employed using the cyanamide group in complex molecular architectures.

Future Research Directions and Perspectives in N,n Bis 2 Chlorobenzyl Cyanamide Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N,N-disubstituted cyanamides often involves the use of toxic reagents like cyanogen (B1215507) bromide. cardiff.ac.uk Future research should prioritize the development of greener and more efficient synthetic routes to N,N-bis(2-chlorobenzyl)cyanamide. A recently reported two-step, environmentally friendly method for the synthesis of dibenzyl cyanamides, including this compound (3c), utilizes the reaction of cyanamide (B42294) with the corresponding benzyl (B1604629) bromide. rsc.org This approach, which avoids harsh reagents, serves as an excellent starting point for further optimization. rsc.org

Future investigations could focus on:

Alternative Cyanide Sources: Exploring less toxic and more sustainable cyanide sources is crucial for green chemistry. researchgate.net

Catalytic Approaches: Developing catalytic methods, potentially using earth-abundant metals, for the direct cyanation of N,N-bis(2-chlorobenzyl)amine would be a significant advancement.

Flow Chemistry: The application of continuous flow technology could offer better control over reaction parameters, improve safety, and facilitate scalability.

In-depth Mechanistic Elucidation using State-of-the-Art Techniques

A thorough understanding of the reaction mechanisms is fundamental for controlling the reactivity and selectivity of this compound. The interplay of the nucleophilic amino nitrogen and the electrophilic nitrile unit is a key feature of cyanamides. mdpi.com Future research should employ a combination of experimental and computational techniques to unravel the mechanistic details of its transformations.

Key areas for investigation include:

Kinetic Studies: Performing detailed kinetic analysis of its reactions will provide insights into the rate-determining steps and the influence of the chlorobenzyl substituents. osti.gov

Spectroscopic Monitoring: Utilizing in-situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, can help identify and characterize transient intermediates. nih.gov

Isotope Labeling Studies: Employing isotopically labeled substrates can clarify bond-forming and bond-breaking processes.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to map potential energy surfaces, predict transition state geometries, and rationalize observed regioselectivities. mdpi.comresearchgate.net

Development of New Catalytic Systems for Cyanamide Transformations